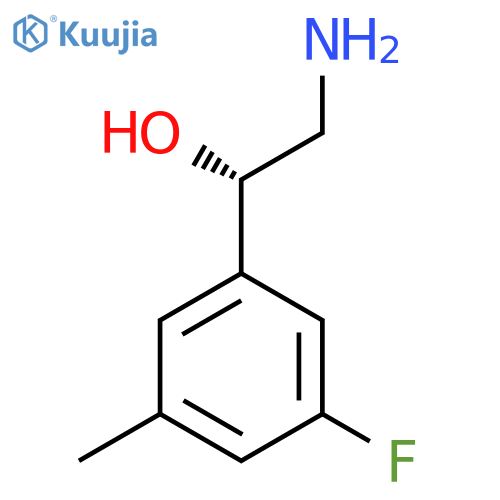Cas no 2227828-17-1 ((1S)-2-amino-1-(3-fluoro-5-methylphenyl)ethan-1-ol)

2227828-17-1 structure
商品名:(1S)-2-amino-1-(3-fluoro-5-methylphenyl)ethan-1-ol
(1S)-2-amino-1-(3-fluoro-5-methylphenyl)ethan-1-ol 化学的及び物理的性質
名前と識別子
-
- EN300-1740066
- 2227828-17-1
- (1S)-2-amino-1-(3-fluoro-5-methylphenyl)ethan-1-ol
-
- インチ: 1S/C9H12FNO/c1-6-2-7(9(12)5-11)4-8(10)3-6/h2-4,9,12H,5,11H2,1H3/t9-/m1/s1
- InChIKey: VTQHEVBTCBHQBQ-SECBINFHSA-N
- ほほえんだ: FC1C=C(C)C=C(C=1)[C@@H](CN)O
計算された属性
- せいみつぶんしりょう: 169.090292168g/mol
- どういたいしつりょう: 169.090292168g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 2
- 水素結合受容体数: 3
- 重原子数: 12
- 回転可能化学結合数: 2
- 複雑さ: 143
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 1
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 0.6
- トポロジー分子極性表面積: 46.2Ų
(1S)-2-amino-1-(3-fluoro-5-methylphenyl)ethan-1-ol 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-1740066-0.5g |
(1S)-2-amino-1-(3-fluoro-5-methylphenyl)ethan-1-ol |
2227828-17-1 | 0.5g |
$1482.0 | 2023-09-20 | ||
| Enamine | EN300-1740066-5g |
(1S)-2-amino-1-(3-fluoro-5-methylphenyl)ethan-1-ol |
2227828-17-1 | 5g |
$4475.0 | 2023-09-20 | ||
| Enamine | EN300-1740066-10g |
(1S)-2-amino-1-(3-fluoro-5-methylphenyl)ethan-1-ol |
2227828-17-1 | 10g |
$6635.0 | 2023-09-20 | ||
| Enamine | EN300-1740066-2.5g |
(1S)-2-amino-1-(3-fluoro-5-methylphenyl)ethan-1-ol |
2227828-17-1 | 2.5g |
$3025.0 | 2023-09-20 | ||
| Enamine | EN300-1740066-0.1g |
(1S)-2-amino-1-(3-fluoro-5-methylphenyl)ethan-1-ol |
2227828-17-1 | 0.1g |
$1357.0 | 2023-09-20 | ||
| Enamine | EN300-1740066-0.05g |
(1S)-2-amino-1-(3-fluoro-5-methylphenyl)ethan-1-ol |
2227828-17-1 | 0.05g |
$1296.0 | 2023-09-20 | ||
| Enamine | EN300-1740066-0.25g |
(1S)-2-amino-1-(3-fluoro-5-methylphenyl)ethan-1-ol |
2227828-17-1 | 0.25g |
$1420.0 | 2023-09-20 | ||
| Enamine | EN300-1740066-1.0g |
(1S)-2-amino-1-(3-fluoro-5-methylphenyl)ethan-1-ol |
2227828-17-1 | 1g |
$1543.0 | 2023-05-23 | ||
| Enamine | EN300-1740066-5.0g |
(1S)-2-amino-1-(3-fluoro-5-methylphenyl)ethan-1-ol |
2227828-17-1 | 5g |
$4475.0 | 2023-05-23 | ||
| Enamine | EN300-1740066-10.0g |
(1S)-2-amino-1-(3-fluoro-5-methylphenyl)ethan-1-ol |
2227828-17-1 | 10g |
$6635.0 | 2023-05-23 |
(1S)-2-amino-1-(3-fluoro-5-methylphenyl)ethan-1-ol 関連文献
-
Shenglai Yao,Christoph van Wüllen,Matthias Driess Chem. Commun., 2008, 5393-5395
-
Zak E. Hughes,Tiffany R. Walsh J. Mater. Chem. B, 2015,3, 3211-3221
-
Jiecai Fu,Junli Zhang,Yong Peng,Changhui Zhao,Yongmin He,Zhenxing Zhang,Xiaojun Pan,Nigel J. Mellors,Erqing Xie Nanoscale, 2013,5, 12551-12557
-
Miroslav Kloz,Rienk van Grondelle,John T.M. Kennis Phys. Chem. Chem. Phys., 2011,13, 18123-18133
-
Bernardo Barbiellini,Hasnain Hafiz,Susmita Basak,Jun Liu,Thomas Richardson,Guojiun Shu,Fangcheng Chou,Tsu-Chien Weng,Dennis Nordlund,Dimosthenis Sokaras,Brian Moritz,Thomas P. Devereaux,Ruimin Qiao,Yi-De Chuang,Arun Bansil,Zahid Hussain,Wanli Yang Phys. Chem. Chem. Phys., 2015,17, 26369-26377
2227828-17-1 ((1S)-2-amino-1-(3-fluoro-5-methylphenyl)ethan-1-ol) 関連製品
- 2111283-29-3(3-amino-2-(2,3-dimethoxyphenyl)-2-methylpropan-1-ol)
- 1007556-74-2(3-(1R)-2,2,2-trifluoro-1-hydroxyethylphenol)
- 1823457-95-9(N6-Ethyl-5H,6H,7H-indeno5,6-d1,3thiazole-2,6-diamine hydrochloride)
- 938014-02-9(N-(5-acetyl-4-methyl-1,3-thiazol-2-yl)-N-cyclopropylbutanamide)
- 74187-94-3(2-hydrazinyl-5-(2-hydroxyethyl)-6-methyl-3,4-dihydropyrimidin-4-one)
- 2171621-44-4(3-{1-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-3-methoxypropanoylpyrrolidin-2-yl}propanoic acid)
- 493035-82-8((4-hydroxy-2-methylphenyl)boronic acid)
- 1249683-43-9(1-(2-aminopropanoyl)piperidine-3-carboxylic acid)
- 2137682-10-9(5-(3-Methylidenepyrrolidin-1-yl)pyridine-2-carbaldehyde)
- 1361700-71-1(2-Hydroxy-3-nitro-5-(2,3,5-trichlorophenyl)pyridine)
推奨される供給者
Suzhou Senfeida Chemical Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

Heyuan Broad Spectrum Biotechnology Co., Ltd
ゴールドメンバー
中国のサプライヤー
試薬

Shanghai Xinsi New Materials Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

Handan Zechi Trading Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量
Jiangsu Xinsu New Materials Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量
